Anthracene, 9-[(1S)-1-methoxyethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthracene, 9-[(1S)-1-methoxyethyl]- is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of anthracene, 9-[(1S)-1-methoxyethyl]- typically involves the functionalization of anthracene at the 9-position. One common method is the Friedel-Crafts alkylation, where anthracene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride . Another method involves the use of Grignard reagents, where a Grignard reagent reacts with anthracene to introduce the desired substituent .
Industrial Production Methods
Industrial production of anthracene derivatives often involves large-scale organic synthesis techniques. The Elbs reaction, which involves the cyclodehydration of o-methyl- or o-methylene-substituted diarylketones, is one such method used for the preparation of anthracene derivatives . Additionally, metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are employed to introduce various functional groups into the anthracene framework .
Analyse Chemischer Reaktionen
Types of Reactions
Anthracene, 9-[(1S)-1-methoxyethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert anthracene derivatives to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce different substituents into the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly employed.
Major Products
The major products formed from these reactions include anthraquinone derivatives, dihydroanthracene derivatives, and various substituted anthracenes .
Wissenschaftliche Forschungsanwendungen
Anthracene, 9-[(1S)-1-methoxyethyl]- has several scientific research applications:
Wirkmechanismus
The mechanism of action of anthracene, 9-[(1S)-1-methoxyethyl]- involves its interaction with molecular targets through its aromatic system. The compound can intercalate into DNA, affecting its structure and function. Additionally, it can participate in photophysical processes, such as fluorescence and phosphorescence, which are useful in bioimaging and electronic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene: The parent compound, known for its blue fluorescence under UV light.
9-Methylanthracene: A derivative with a methyl group at the 9-position.
9,10-Diphenylanthracene: Known for its use in OLEDs and as a blue light emitter.
Uniqueness
Anthracene, 9-[(1S)-1-methoxyethyl]- is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and photophysical properties. This makes it particularly useful in applications requiring specific electronic and optical characteristics .
Eigenschaften
CAS-Nummer |
361535-44-6 |
---|---|
Molekularformel |
C17H16O |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
9-[(1S)-1-methoxyethyl]anthracene |
InChI |
InChI=1S/C17H16O/c1-12(18-2)17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-12H,1-2H3/t12-/m0/s1 |
InChI-Schlüssel |
SJGPOUFALJZJIS-LBPRGKRZSA-N |
Isomerische SMILES |
C[C@@H](C1=C2C=CC=CC2=CC3=CC=CC=C31)OC |
Kanonische SMILES |
CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.